Cas no 2227686-15-7 (methyl (3R)-3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate)

Methyl (3R)-3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate is a chiral ester compound featuring a fluorinated aromatic ring and a β-hydroxy ester functional group. Its stereospecific (R)-configuration at the 3-position enhances its utility in asymmetric synthesis and pharmaceutical applications. The presence of the fluoro and methyl substituents on the phenyl ring influences its electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules. The β-hydroxy ester moiety offers reactivity for further derivatization, such as reductions or cyclizations. This compound is particularly relevant in medicinal chemistry for the development of fluorinated drug candidates, where its structural features can improve metabolic stability and binding affinity.
methyl (3R)-3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate structure
2227686-15-7 structure
Product Name:methyl (3R)-3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate
CAS No:2227686-15-7
MF:C11H13FO3
MW:212.217527151108
CID:6406355
PubChem ID:165614503
Update Time:2025-06-08

methyl (3R)-3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl (3R)-3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate
    • 2227686-15-7
    • EN300-1808978
    • Inchi: 1S/C11H13FO3/c1-7-3-4-8(12)5-9(7)10(13)6-11(14)15-2/h3-5,10,13H,6H2,1-2H3/t10-/m1/s1
    • InChI Key: YGYSGNFYBUCZNH-SNVBAGLBSA-N
    • SMILES: FC1C=CC(C)=C(C=1)[C@@H](CC(=O)OC)O

Computed Properties

  • Exact Mass: 212.08487243g/mol
  • Monoisotopic Mass: 212.08487243g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.5Ų

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Additional information on methyl (3R)-3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate

Methyl (3R)-3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate: A Comprehensive Overview

Methyl (3R)-3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate, with the CAS number 2227686-15-7, is a compound of significant interest in the field of pharmaceutical chemistry. This compound, characterized by its specific structural and chemical properties, has garnered attention for its potential applications in drug development and biochemical research. The molecular structure of this compound includes a chiral center, which is indicated by the (3R) configuration, making it a valuable candidate for studies involving stereoselectivity and enantioselective synthesis.

The< strong>5-fluoro-2-methylphenyl moiety in the compound's name is particularly noteworthy. Fluorinated aromatic rings are commonly incorporated into pharmaceuticals due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The presence of a fluorine atom at the 5-position of the phenyl ring in this compound suggests that it may exhibit enhanced bioavailability and reduced susceptibility to metabolic degradation compared to non-fluorinated analogs. This feature makes it an attractive scaffold for the development of novel therapeutic agents.

The< strong>3-hydroxypropanoate group in the compound's structure introduces a carboxylic acid derivative functionality, which can participate in various chemical reactions such as esterification, hydrolysis, and condensation reactions. This functionality is particularly useful in drug design, as it can serve as a point of attachment for other pharmacophores or as a means to modulate the compound's solubility and pharmacokinetic behavior. The chiral center at the 3-position further enhances the compound's potential as a building block for enantiomerically pure drugs, which are often required to achieve optimal therapeutic effects while minimizing side effects.

Recent research in the field of medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in the development of new drugs. Studies have shown that the introduction of fluorine atoms into aromatic rings can lead to significant improvements in drug efficacy and safety profiles. For instance, fluorinated compounds have been reported to exhibit increased binding affinity to biological targets, improved pharmacokinetic properties, and enhanced resistance to enzymatic degradation. The< strong>5-fluoro-2-methylphenyl group in Methyl (3R)-3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate aligns with these trends, suggesting that it may possess similar advantages.

In addition to its structural features, Methyl (3R)-3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate has been studied for its potential biological activity. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to various diseases. For example, fluorinated aromatic compounds have been investigated for their potential as inhibitors of kinases and other enzymes involved in cancer signaling pathways. While more extensive research is needed to fully elucidate the biological activity of Methyl (3R)-3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate, these preliminary findings are promising.

The synthesis of this compound presents an interesting challenge due to its chiral center and the presence of multiple functional groups. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and enantiomeric purity. Advanced techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have been employed to improve the efficiency and selectivity of these reactions. The development of novel synthetic methodologies for compounds like Methyl (3R)-3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate could contribute significantly to the broader field of pharmaceutical chemistry.

The< strong>CAS number 2227686-15-7 serves as a unique identifier for this compound, facilitating its recognition and use in scientific literature and databases. This standardized numbering system ensures that researchers around the world can accurately reference and retrieve information about this compound. The CAS number also aids in regulatory compliance and patent documentation, making it an essential tool for pharmaceutical companies and academic institutions involved in drug development.

In conclusion, Methyl (3R)-3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate is a compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the chiral center and fluorinated aromatic ring, make it an attractive candidate for further study. As research continues to uncover new applications for fluorinated compounds and chiral drugs, Methyl (3R)-3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate is likely to play an important role in the discovery and development of novel therapeutic agents.

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